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For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure aziridine-2-carboxylates are highly valuable chiral building blocks in
organic synthesis, particularly for the development of novel pharmaceuticals. Their inherent
ring strain allows for regio- and stereoselective ring-opening reactions, providing access to a
diverse array of complex nitrogen-containing molecules.[1][2][3] This technical guide provides a
comprehensive overview of the commercial availability of these critical synthons, detailed
experimental protocols for their synthesis, and insights into their applications.

Core Concepts: The Synthetic Utility of Chiral
Aziridine-2-Carboxylates

The utility of enantiopure aziridine-2-carboxylates stems from their dual functionality: a
stereodefined three-membered ring and a modifiable ester group. The aziridine ring can be
opened by a variety of nucleophiles to introduce new functional groups with high stereocontrol.
[2][4][5] This reactivity is fundamental to the synthesis of complex molecules, including
unnatural amino acids, alkaloids, and other biologically active compounds.[6]

Furthermore, the nitrogen atom of the aziridine can be substituted with a range of protecting
groups (e.g., Boc, Chz, Trityl), which influences the reactivity of the ring and allows for
orthogonal deprotection strategies in multi-step syntheses. The choice of the ester group (e.g.,
methyl, ethyl, tert-butyl) also provides another handle for chemical modification.
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Commercial Availability

A variety of enantiomerically pure aziridine-2-carboxylate derivatives are commercially available
from several key suppliers. The following tables summarize the offerings from prominent
vendors, providing a comparative overview of available compounds, their specifications, and
suppliers.

Table 1: Commercially Available (S)-Aziridine-2-Carboxylate Derivatives

Product Name  Ester Group N-Substituent Supplier(s) Purity
(S)-Aziridine-2-

) ] - H ChemScene 95+%
carboxylic acid
Lithium L-
aziridine-2- Lithium Salt H Sigma-Aldrich >97.0%
carboxylate
Methyl (S)-(-)-N- Sigma-Aldrich,
Z-aziridine-2- Methyl Cbz (2) MedChemExpres 96% - 99.74%
carboxylate s, Chem-Impex
Methyl (S)-(-)-1-
tritylaziridine-2- Methyl Trityl Chem-Impex -
carboxylate
ethyl (2S)-
aziridine-2- Ethyl H A2B Chem -
carboxylate

Table 2: Commercially Available (R)-Aziridine-2-Carboxylate Derivatives
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Product Name

Ester Group

N-Substituent

Supplier(s) Purity

(2R)-aziridine-2-
carboxamide

Amide

Sigma-Aldrich -

(R)-N-Boc-
Aziridine-2-
carboxylic acid

methyl ester

Methyl

Boc

AChemBlock 95%

tert-Butyl
(2R,3R)-3-(4-
nitrophenyl)azirid

ine-2-carboxylate

tert-Butyl

H (on N)

Smolecule -

Table 3: Commercially Available Racemic and Unspecified Aziridine-2-Carboxylate Derivatives

Product Name  Ester Group N-Substituent Supplier(s) Purity
Methyl Aziridine- TCI America,
2-carboxylate CymitQuimica,

- ] Methyl H >97.0%
(stabilized with Chem-Impex,
HQ) LookChem
Ethyl aziridine-2-

Ethyl H BLD Pharm -

carboxylate
tert-butyl
aziridine-2- tert-Butyl H AChemBlock 95%
carboxylate
trans-tert-Butyl 3-
(3-
bromophenyl)azir  tert-Butyl H (on N) Synquest Labs -

idine-2-

carboxylate

Note: Pricing information is subject to change and should be confirmed with the respective

suppliers. Purity levels may vary between batches and suppliers.
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Key Experimental Protocols

The asymmetric synthesis of aziridine-2-carboxylates is a field of active research. One of the
modern and efficient methods is the copper-catalyzed reductive kinetic resolution of 2H-
azirines.[7][8]

Asymmetric Synthesis via Reductive Kinetic Resolution
of 2H-Azirines

This protocol provides a method to obtain enantioenriched N-H aziridine-2-carboxylates from
racemic 2H-azirine-2-carboxylates.

Materials:

Racemic 2H-azirine-2-carboxylate

o Copper(l) catalyst precursor (e.g., Cu(OAc)2)

e Chiral phosphine ligand (e.g., (R,R)-Ph-BPE)

e Anhydrous toluene

» Hydride source (e.g., dimethoxymethylsilane)

o Saturated aqueous NH4Cl solution

¢ Organic solvent for extraction (e.g., ethyl acetate)

e Anhydrous Na2S0a4

Silica gel for column chromatography
Procedure:

» To an oven-dried Schlenk tube under an argon atmosphere, add the copper(l) catalyst
precursor (2.5 mol%) and the chiral phosphine ligand (5.5 mol%).
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e Add anhydrous toluene (to a concentration of 0.1 M) and stir the mixture at room
temperature for 30 minutes.

o Cool the mixture to the specified reaction temperature (e.g., -60 °C).
e Add the racemic 2H-azirine-2-carboxylate (1.0 equiv) to the reaction mixture.
o Slowly add the hydride source (1.2 equiv) via syringe pump over 4 hours.

 Stir the reaction at the same temperature until approximately 50% conversion of the starting
material is observed (monitored by TLC or GC).

e Quench the reaction with saturated aqueous NH4Cl solution.
o Extract the mixture with an organic solvent (e.g., ethyl acetate).

» Dry the combined organic layers over anhydrous Na2SOa4 and concentrate under reduced
pressure.

 Purify the residue by flash column chromatography on silica gel to separate the
enantioenriched aziridine-2-carboxylate and the unreacted enantioenriched 2H-azirine.

o Determine the diastereomeric ratio by *H NMR spectroscopy and the enantiomeric excess by
chiral HPLC analysis.[3]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, created using the DOT
language, depict a representative experimental workflow and a common reaction mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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